molecular formula C7H5ClO3 B13947545 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride CAS No. 53891-39-7

4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride

Cat. No.: B13947545
CAS No.: 53891-39-7
M. Wt: 172.56 g/mol
InChI Key: NDDZBJFVDDDIQV-UHFFFAOYSA-N
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Description

2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This particular compound is characterized by the presence of a carbonyl chloride group at the 6th position and a methyl group at the 4th position, along with an oxo group at the 2nd position. Pyran derivatives are known for their diverse biological activities and are used in various fields of research and industry.

Preparation Methods

The synthesis of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be achieved through several synthetic routes. . This method relies on the cyclization of dienones to form the pyran ring structure. Another approach involves multicomponent reactions (MCRs) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods offer high efficiency, atom economy, and green reaction conditions, making them suitable for industrial production.

Chemical Reactions Analysis

2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the carbonyl chloride group, leading to the formation of esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds and natural products . In biology, pyran derivatives are known for their antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development . In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, pyran derivatives are used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the pyran derivative.

Comparison with Similar Compounds

2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be compared with other similar compounds, such as 2H-chromenes and other pyran derivatives. While 2H-chromenes are fused to aromatic rings and exhibit greater stability, 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is unique due to its specific substitution pattern and reactivity . Similar compounds include 2H-pyran-4-carboxylic acid, 2H-pyran-3,5-dione, and 2H-pyran-2,6-dicarboxylic acid. Each of these compounds has distinct chemical properties and biological activities, highlighting the diversity and versatility of pyran derivatives.

Properties

IUPAC Name

4-methyl-6-oxopyran-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZBJFVDDDIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664623
Record name 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53891-39-7
Record name 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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